molecular formula C20H12N4O3 B11945204 1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide CAS No. 853318-37-3

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide

Cat. No.: B11945204
CAS No.: 853318-37-3
M. Wt: 356.3 g/mol
InChI Key: AAJRPDQNMFLXGI-UHFFFAOYSA-N
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Description

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide is a complex organic compound with the molecular formula C20H12N4O3.

Preparation Methods

The synthesis of 1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide typically involves a multi-step process. One common method is the [3+2] cycloaddition of isoquinolinium ylides to fumaronitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, which is crucial for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

1-Cyano-N-(2-nitrophenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide can be compared with other similar compounds in the pyrrolo[2,1-a]isoquinoline family:

  • 1-Cyano-N-(2,5-dimethylphenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide
  • 1-Cyano-N-(3,5-dimethylphenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide
  • 1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo(2,1-A)isoquinoline-3-carboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

CAS No.

853318-37-3

Molecular Formula

C20H12N4O3

Molecular Weight

356.3 g/mol

IUPAC Name

1-cyano-N-(2-nitrophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C20H12N4O3/c21-12-14-11-18(20(25)22-16-7-3-4-8-17(16)24(26)27)23-10-9-13-5-1-2-6-15(13)19(14)23/h1-11H,(H,22,25)

InChI Key

AAJRPDQNMFLXGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=C(C=C3C(=O)NC4=CC=CC=C4[N+](=O)[O-])C#N

Origin of Product

United States

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